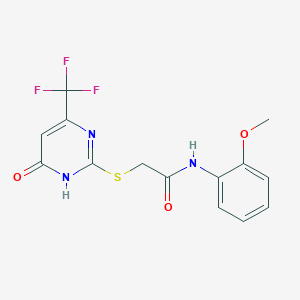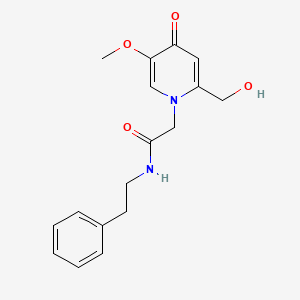
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyridinone ring which is a common structure in many pharmaceuticals due to its ability to bind to various biological targets. The hydroxymethyl and methoxy groups attached to the ring could potentially enhance the compound’s solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a pyridinone ring with a hydroxymethyl group and a methoxy group attached to it. The phenethylacetamide group is also attached to the ring. The exact 3D structure and conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The hydroxymethyl and methoxy groups could be involved in substitution or elimination reactions. The pyridinone ring could undergo electrophilic aromatic substitution or other ring-modifying reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of the hydroxymethyl and methoxy groups could enhance its solubility in polar solvents. The pyridinone ring could contribute to its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activities
Research in chemical synthesis often explores compounds with pyridine derivatives for their potential biological activities. For example, studies have synthesized various pyridine and pyrimidine derivatives to investigate their antimicrobial properties. Such compounds are synthesized using a variety of starting materials and methods, aiming to discover new treatments for bacterial and fungal infections. One study focused on the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activities against several bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Material Science Applications
In the field of material science, derivatives of pyridine and related compounds have been investigated for their electrochromic properties. For example, functionalized poly(3,4-ethylenedioxythiophene) films, incorporating hydroxymethyl and ethylene oxide groups, have shown enhanced electrochromic properties, including high contrast ratios and fast switching times. These properties are crucial for applications in smart windows, displays, and other electrochromic devices (Zhang et al., 2014).
Optical and Magnetic Properties
Compounds containing pyridine units have also been explored for their optical and magnetic properties. A notable example is the synthesis of a family of nonanuclear lanthanide clusters using 2-(hydroxymethyl)pyridine, which displayed dual physical properties: single-molecule magnetism for the dysprosium(III) member and intense red photoluminescence for the europium(III) analogue. These clusters, with their unique sandglass-like topology, offer promising applications in the development of new magnetic and luminescent materials (Alexandropoulos et al., 2011).
Fluoroionophores for Metal Detection
Fluoroionophores based on diamine-salicylaldehyde derivatives have been developed to interact with metal cations, demonstrating specific chelation properties for zinc ions in organic and semi-aqueous solutions. Such fluoroionophores can serve as metal sensors, highlighting the versatility of pyridine derivatives in developing selective probes for metal ion detection (Hong et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-16-10-19(14(12-20)9-15(16)21)11-17(22)18-8-7-13-5-3-2-4-6-13/h2-6,9-10,20H,7-8,11-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLARVGPVKFBUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)
![Pyrazolo[1,5-a]pyridin-4-ylmethanol](/img/structure/B2571952.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2571953.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)
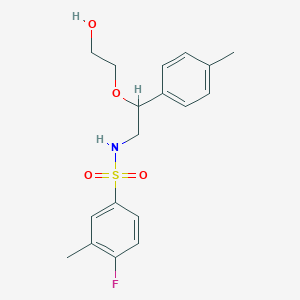
![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)
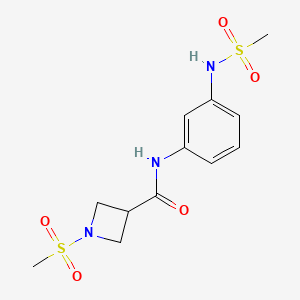
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)
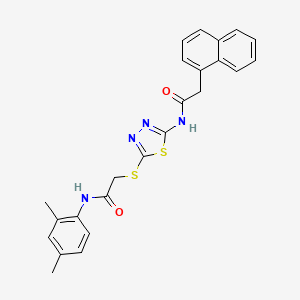
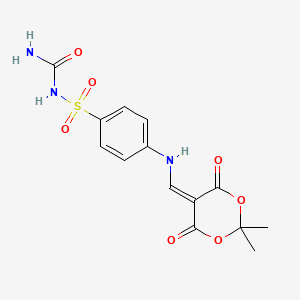
![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)
![N-propyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2571968.png)
![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)
